1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene
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Overview
Description
1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene is a complex organic compound characterized by the presence of two benzylpiperazine groups attached to a naphthalene core via sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene typically involves the following steps:
Preparation of 4-benzylpiperazine: This intermediate is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Sulfonylation: The 4-benzylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Naphthalene: The final step involves coupling the sulfonylated benzylpiperazine with a naphthalene derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, although this is less common.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzyl rings.
Scientific Research Applications
1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the design of drugs targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene involves its interaction with specific molecular targets. The benzylpiperazine groups can interact with various receptors or enzymes, potentially modulating their activity. The sulfonyl groups may also play a role in stabilizing these interactions through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis((4-methylpiperazin-1-yl)sulfonyl)naphthalene: Similar structure but with methyl groups instead of benzyl groups.
1,5-Bis((4-phenylpiperazin-1-yl)sulfonyl)naphthalene: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene is unique due to the presence of benzyl groups, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This makes it a valuable compound for drug development and other applications where membrane permeability is important.
Properties
IUPAC Name |
1-benzyl-4-[5-(4-benzylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O4S2/c37-41(38,35-21-17-33(18-22-35)25-27-9-3-1-4-10-27)31-15-7-14-30-29(31)13-8-16-32(30)42(39,40)36-23-19-34(20-24-36)26-28-11-5-2-6-12-28/h1-16H,17-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWJPJIMDOCGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCN(CC5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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